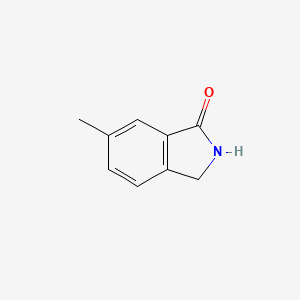

6-Methylisoindolin-1-one

Übersicht

Beschreibung

“6-Methylisoindolin-1-one” is a chemical compound with the empirical formula C7H14N2O . It is a solid substance and is used in various scientific research due to its unique properties.

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives can be achieved through a process known as Ugi-type multicomponent reactions (MCRs). This involves the reaction of 2-(1-Alkynyl)benzamides under ultrasonic irradiation . The reaction is characterized by high efficiency and yields .

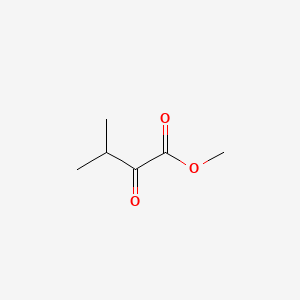

Molecular Structure Analysis

The structure of organic compounds, including “6-Methylisoindolin-1-one”, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . The structures of these compounds are usually determined by single-crystal X-ray diffraction (SC-XRD) analysis .

Chemical Reactions Analysis

The chemical reactions involving “6-Methylisoindolin-1-one” include Ugi-type reactions that afford a free secondary amine precursor for the amide group . These reactions can be performed under acidic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methylisoindolin-1-one” include its molecular weight, density, and risk codes . It has a molecular weight of 142.20 and its risk codes indicate that it is irritating to the eyes .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

A study conducted by Mehta et al. (2022) focused on the design, synthesis, and evaluation of a library of multisubstituted 3-methyleneisoindolin-1-ones for their anti-cancer activity. The compounds were synthesized through n-BuLi-mediated iodoaminocyclization and further derivatized through palladium-catalyzed reactions. In vitro evaluations in various human cancer cell lines (MCF-7, A-549, and U-373 MG) showed that two compounds exhibited significant growth inhibitory values (GI50) of < 10 μM in the MCF-7 (human breast cancer) cell line, indicating potential anti-cancer properties Mehta, Mangyan, & Brahmchari, 2022.

Solvatochromic Properties

The absorption and solvatochromic properties of 2-methylisoindolin-1-one (a related compound) and its analogs were investigated by Gutierrez et al. (2005). This study aimed to understand the influence of the nitrogen atom and substitutions on the lowest singlet excited states of the isoindolinone chromophore, which are crucial for applications in DNA photosensitization. The findings could provide insights into the electronic structure and reactivity of 6-Methylisoindolin-1-one derivatives Gutierrez, Trzcionka, Deloncle, Poteau, & Chouini-Lalanne, 2005.

Synthesis Methodologies

Cao, McNamee, and Alper (2008) described efficient approaches for the synthesis of isoindolin-1-one derivatives in ionic liquids, employing palladium-catalyzed carbonylation-hydroamination reactions. This method yielded substituted 3-methyleneisoindolin-1-ones with good yields and high selectivities, demonstrating the versatility of isoindolin-1-ones in synthetic chemistry Cao, McNamee, & Alper, 2008.

Safety and Hazards

Wirkmechanismus

Target of Action

6-Methylisoindolin-1-one is a derivative of isoindoline-1,3-dione heterocycles . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . .

Mode of Action

Isoindoline-1,3-dione derivatives, to which 6-methylisoindolin-1-one belongs, are known for their diverse chemical reactivity . This suggests that 6-Methylisoindolin-1-one could interact with its targets in various ways, leading to different biochemical changes.

Biochemical Pathways

Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity and promising applications , suggesting that they

Eigenschaften

IUPAC Name |

6-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-7-5-10-9(11)8(7)4-6/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFIGYBPDNKEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500403 | |

| Record name | 6-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58083-55-9 | |

| Record name | 6-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

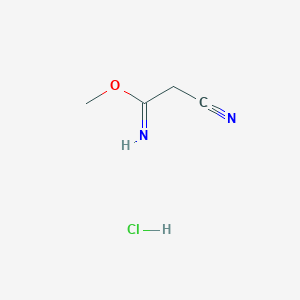

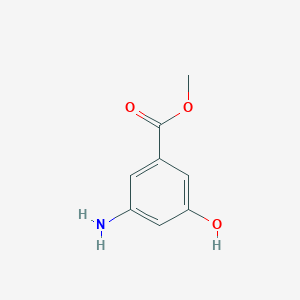

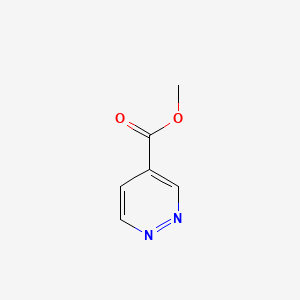

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)

![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)